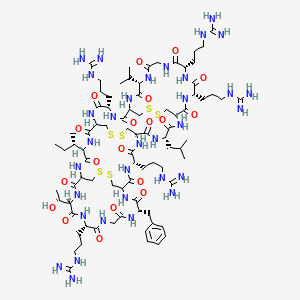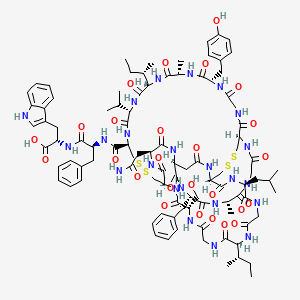
RTD-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTD-1 is a cyclic peptide composed of 19 amino acids This compound is known for its unique structural properties, which contribute to its stability and biological activityThis structure imparts resistance to enzymatic degradation and enhances binding affinity to target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RTD-1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is achieved through cyclization, which can be facilitated by various cyclization strategies, such as head-to-tail cyclization or side-chain-to-side-chain cyclization .
Industrial Production Methods: Industrial production of cyclic peptides like this compound often employs automated peptide synthesizers, which enhance the efficiency and scalability of the synthesis process. The use of continuous-flow techniques has also been explored to improve the production efficiency of cyclic peptides .
Chemical Reactions Analysis
Types of Reactions: RTD-1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Modified cyclic peptides with altered amino acid sequences.
Scientific Research Applications
RTD-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific proteins or receptors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of RTD-1 involves its interaction with specific molecular targets, such as proteins or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, cyclic peptides can inhibit protein-protein interactions or disrupt cellular processes by binding to key regulatory proteins .
Comparison with Similar Compounds
Cyclic-(RGD): Known for its role in cell adhesion and integrin binding.
Cyclic-(GRGDS): Another cyclic peptide involved in cell adhesion and signaling.
Cyclic-(CTF): Investigated for its antimicrobial properties.
Uniqueness: RTD-1 stands out due to its specific amino acid sequence, which imparts unique structural and functional properties. Its ability to form multiple disulfide bonds contributes to its stability and bioactivity, making it a valuable compound for various research applications .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFCRCLCRRGVCRCICTR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




